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molecular formula C14H14N4 B8535056 2-((2-Benzylidene-1-isopropylhydrazinyl)-methylene)malononitrile

2-((2-Benzylidene-1-isopropylhydrazinyl)-methylene)malononitrile

Cat. No. B8535056
M. Wt: 238.29 g/mol
InChI Key: NNFRECPXCDWHEX-UHFFFAOYSA-N
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Patent
US09314464B2

Procedure details

A solution of Intermediate 1-benzylidene-2-isopropylhydrazine (12.9 g, 0.079 mol) in 200 ml anhydrous THF was cooled in a dry ice/acetone bath under an argon atmosphere. To this solution was added n-butyllithium (1.6 M in hexanes, 66 ml, 0.106 mol) via syringe. Following completion of the addition, the mixture was stirred at dry-ice temperature for an additional 5 minutes. A solution of (2-(ethoxymethylene)malononitrile (13.6 g, 0.11 mol) in THF (30 ml) was added. The mixture was stirred at dry-ice temperature for 0.5 h, and then was quenched with saturated aqueous sodium bicarbonate solution. The quenched reaction mixture was allowed to warm to rt and was extracted with ethyl acetate. The organic layers were combined, dried over sodium sulfate, filtered, and concentrated. The residue was suspended in ethanol with sonication. The resulting precipitate was collected via filtration and washed with a small amount of cold ethanol to obtain 2-((2-benzylidene-1-isopropylhydrazinyl)methylene)malononitrile as a yellow solid. The mother liquor was concentrated and the residue purified by silica gel column chromatography (1:1 hexanes/ethyl acetate eluant) to afford additional 2-((2-benzylidene-1-isopropylhydrazinyl)methylene)malononitrile. MS m/z 239.2 (M+1).
Name
1-benzylidene-2-isopropylhydrazine
Quantity
12.9 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
66 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
13.6 g
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1](=[N:8][NH:9][CH:10]([CH3:12])[CH3:11])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C([Li])CCC.C(=O)=O.C(O[CH:24]=[C:25]([C:28]#[N:29])[C:26]#[N:27])C>C1COCC1>[CH:1](=[N:8][N:9]([CH:24]=[C:25]([C:28]#[N:29])[C:26]#[N:27])[CH:10]([CH3:12])[CH3:11])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
1-benzylidene-2-isopropylhydrazine
Quantity
12.9 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=NNC(C)C
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
66 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Four
Name
Quantity
13.6 g
Type
reactant
Smiles
C(C)OC=C(C#N)C#N
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
completion of the addition
CUSTOM
Type
CUSTOM
Details
was quenched with saturated aqueous sodium bicarbonate solution
CUSTOM
Type
CUSTOM
Details
The quenched reaction mixture
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was suspended in ethanol with sonication
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected via filtration
WASH
Type
WASH
Details
washed with a small amount of cold ethanol

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)=NN(C(C)C)C=C(C#N)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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